3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 879920-73-7
VCID: VC4315996
InChI: InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22)
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N
Molecular Formula: C17H15N3O2
Molecular Weight: 293.326

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid

CAS No.: 879920-73-7

Cat. No.: VC4315996

Molecular Formula: C17H15N3O2

Molecular Weight: 293.326

* For research use only. Not for human or veterinary use.

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid - 879920-73-7

Specification

CAS No. 879920-73-7
Molecular Formula C17H15N3O2
Molecular Weight 293.326
IUPAC Name 3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22)
Standard InChI Key UDMOPJATVYWTHA-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N

Introduction

Chemical Identity and Nomenclature

The compound, with the systematic name 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, belongs to the pyrido[1,2-a]benzimidazole class. Its molecular formula is C₁₇H₁₅N₃O₂, and it has a molecular weight of 293.32 g/mol . The CAS registry number 879920-73-7 uniquely identifies this substance in chemical databases .

Structural Features

  • Core: A pyrido[1,2-a]benzimidazole system, which consists of a benzene ring fused to an imidazole ring, further annulated with a pyridine moiety.

  • Substituents:

    • A cyano group (-CN) at position 4 of the pyridine ring.

    • Methyl groups (-CH₃) at positions 1 and 3 of the benzimidazole ring.

    • A propanoic acid (-CH₂CH₂COOH) side chain at position 2 of the fused system .

This architecture confers both aromatic stability and polar functionality, making the compound amenable to derivatization and interactions with biological targets.

Synthesis and Reaction Pathways

Reissert Compound Methodology

The synthesis of pyrido[1,2-a]benzimidazole derivatives often involves Reissert compound chemistry, a strategy leveraging acyl cyanides and Lewis acid catalysis. For example, intramolecular cyclization of 1,3-bis-(4-chlorobutanoyl)-2-cyano-2,3-dihydrobenzimidazole under basic conditions generates the pyrido[1,2-a]benzimidazole core . Key steps include:

  • Reissert Formation: Reaction of benzimidazole with trimethylsilyl cyanide (Me₃SiCN) and an acid chloride (e.g., chloroformate) in dichloromethane, catalyzed by AlCl₃, yields 2-cyano-dihydrobenzimidazole intermediates .

  • Conjugate Base Alkylation: Treatment with lithium diisopropylamide (LDA) at -78°C generates a resonance-stabilized anion, which undergoes alkylation or cyclization .

  • Intramolecular Cyclization: For 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, cyclization of a propanoic acid-substituted intermediate closes the pyridine ring, introducing the cyano and methyl groups .

Solid-Liquid Phase Transfer Catalysis

Recent advances employ tetrabutylammonium bromide as a phase-transfer catalyst, enabling Reissert compound formation without aqueous conditions. This method avoids ring-opening side reactions common in five-membered heterocycles .

PropertyValue/DescriptionSource
Molecular Weight293.32 g/mol
SolubilityLikely polar aprotic solvents (DMF, DMSO) due to carboxylic acid and cyano groups
StabilitySensitive to strong acids/bases; prone to hydrolysis at the cyano group under reflux
λₘₐₓ (UV-Vis)~270–310 nm (aromatic π→π* transitions)

The carboxylic acid moiety enhances water solubility at physiological pH, which is critical for bioavailability in pharmacological applications .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 2.5–3.5 ppm (propanoic acid CH₂ groups).

    • δ 1.5–2.0 ppm (methyl groups).

    • Aromatic protons between δ 7.0–8.5 ppm .

  • IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and UV detection at 280 nm is recommended for purity analysis .

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